Methyl 3-[(4-chlorobenzoyl)amino]benzoate
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Overview
Description
Methyl 3-[(4-chlorobenzoyl)amino]benzoate is an organic compound with the molecular formula C15H12ClNO3 It is a derivative of benzoic acid and is characterized by the presence of a chlorobenzoyl group attached to an amino benzoate ester
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 3-[(4-chlorobenzoyl)amino]benzoate typically involves the reaction of 3-amino benzoic acid with 4-chlorobenzoyl chloride in the presence of a base such as pyridine or triethylamine. The reaction proceeds through the formation of an amide bond between the amino group of the benzoic acid and the acyl chloride group of the chlorobenzoyl chloride. The resulting product is then esterified using methanol and a catalyst such as sulfuric acid to yield the final compound .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity products.
Chemical Reactions Analysis
Types of Reactions
Methyl 3-[(4-chlorobenzoyl)amino]benzoate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the compound into amines or other reduced forms.
Substitution: The chlorobenzoyl group can undergo nucleophilic substitution reactions, leading to the formation of different substituted derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.
Substitution: Nucleophiles such as amines, thiols, and alcohols can be used in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce amines. Substitution reactions can result in a variety of substituted derivatives, depending on the nucleophile employed.
Scientific Research Applications
Methyl 3-[(4-chlorobenzoyl)amino]benzoate has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound can be used in studies involving enzyme inhibition and protein-ligand interactions.
Industry: The compound is used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of Methyl 3-[(4-chlorobenzoyl)amino]benzoate involves its interaction with specific molecular targets, such as enzymes or receptors. The chlorobenzoyl group can form hydrogen bonds and hydrophobic interactions with target proteins, leading to inhibition or modulation of their activity. The exact pathways involved depend on the specific biological context and target molecules.
Comparison with Similar Compounds
Similar Compounds
Uniqueness
Methyl 3-[(4-chlorobenzoyl)amino]benzoate is unique due to the presence of the chlorobenzoyl group, which imparts distinct chemical and biological properties. This group enhances the compound’s ability to interact with specific molecular targets, making it valuable for various applications in research and industry.
Properties
Molecular Formula |
C15H12ClNO3 |
---|---|
Molecular Weight |
289.71 g/mol |
IUPAC Name |
methyl 3-[(4-chlorobenzoyl)amino]benzoate |
InChI |
InChI=1S/C15H12ClNO3/c1-20-15(19)11-3-2-4-13(9-11)17-14(18)10-5-7-12(16)8-6-10/h2-9H,1H3,(H,17,18) |
InChI Key |
MMXNMBUCFUNYJU-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)C1=CC(=CC=C1)NC(=O)C2=CC=C(C=C2)Cl |
Origin of Product |
United States |
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